Selenophen-2-ylmethanol
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Overview
Description
Selenophen-2-ylmethanol is an organoselenium compound that features a selenophene ring attached to a methanol group This compound is part of the broader class of selenophenes, which are selenium-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the selenobromination of thienylpropargyl alcohols, which can be conducted at room temperature or at 0°C using cyclohexene as an additive . Another approach involves the reaction of β-chloro-aldehyde with sodium selenide, followed by the addition of ethyl bromoacetate .
Industrial Production Methods
While specific industrial production methods for selenophen-2-ylmethanol are not well-documented, the general principles of organoselenium chemistry can be applied. Industrial synthesis would likely involve scalable versions of the laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Selenophen-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert this compound to its corresponding selenide.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or iodine can be used under mild conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Halogenated selenophenes.
Scientific Research Applications
Selenophen-2-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials, such as light-emitting diodes and organic solar cells.
Mechanism of Action
The mechanism of action of selenophen-2-ylmethanol involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Selenophene: The parent compound of selenophen-2-ylmethanol, featuring a selenium atom in a five-membered ring.
Furan: An oxygen analog of selenophene, with distinct reactivity patterns due to the presence of oxygen.
Uniqueness
This compound is unique due to the presence of both a selenophene ring and a methanol group. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and potential biological activities that are not observed in its sulfur or oxygen analogs .
Properties
IUPAC Name |
selenophen-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OSe/c6-4-5-2-1-3-7-5/h1-3,6H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPKFWLCFYLJQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C(=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6OSe |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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